molecular formula C11H15NO3 B15094790 5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

Cat. No.: B15094790
M. Wt: 209.24 g/mol
InChI Key: QJAKKPIANDXWNY-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3. It features a furan ring substituted at the 2-position with a carbaldehyde group and a piperidine ring substituted at the 3-position with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the furan ring may facilitate interactions with other biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to the combination of the furan ring, piperidine ring, and hydroxymethyl group.

Biological Activity

5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO3, with a molecular weight of approximately 209.24 g/mol. The compound features a furan ring substituted at the 2-position with a carbaldehyde group and a piperidine ring at the 3-position, which is further substituted with a hydroxymethyl group. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the furan ring - Utilizing furan derivatives.
  • Piperidine ring incorporation - Reacting with appropriate piperidine derivatives.
  • Hydroxymethylation - Introducing the hydroxymethyl group via nucleophilic substitution.

These processes allow for the modification of functional groups, which can enhance biological activity .

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial activities:

Compound NameAntimicrobial ActivityMIC (μM)
5-Piperidin-1-ylfuran-2-carbaldehydeAntimicrobial15.625–62.5 (Staphylococcus)
5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehydePotential CNS activityNot specified
5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehydeVaried biological activitiesNot specified

These compounds demonstrate significant effectiveness against Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and nucleic acid production .

Case Studies

A recent study explored the interaction of similar compounds with biological targets, focusing on their mechanism of action:

  • Study Findings : Compounds were evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus (MRSA) and Enterococcus species. The results indicated that certain derivatives exhibited bactericidal effects, with Minimum Inhibitory Concentrations (MIC) ranging from 0.007 to 0.03 mg/mL against MRSA biofilms .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems:

  • Absorption : The compound's structure suggests it may be absorbed effectively due to the presence of the piperidine moiety, which is known for facilitating transport across biological membranes.
  • Distribution : Preliminary results suggest high concentrations in organs such as the brain after intravenous administration, indicating potential central nervous system activity .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[3-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c13-7-9-2-1-5-12(6-9)11-4-3-10(8-14)15-11/h3-4,8-9,13H,1-2,5-7H2

InChI Key

QJAKKPIANDXWNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(O2)C=O)CO

Origin of Product

United States

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